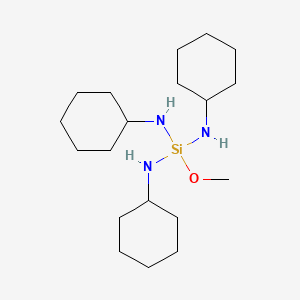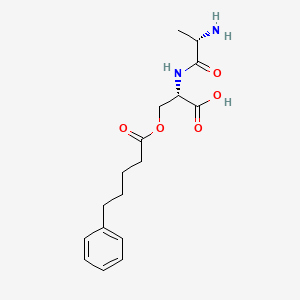
L-Alanyl-O-(5-phenylpentanoyl)-L-serine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanyl-O-(5-phenylpentanoyl)-L-serine is a synthetic compound that belongs to the class of peptides. Peptides are short chains of amino acids linked by peptide bonds. This particular compound is composed of L-alanine and L-serine, with a 5-phenylpentanoyl group attached to the serine residue. Peptides like this one are often studied for their potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-O-(5-phenylpentanoyl)-L-serine typically involves the following steps:
Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites on the amino acids.
Coupling Reactions: The amino acids are coupled using reagents like carbodiimides (e.g., DCC) or other coupling agents to form peptide bonds.
Introduction of the 5-Phenylpentanoyl Group: This step involves the acylation of the serine residue with 5-phenylpentanoic acid or its derivatives.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of such peptides often involves automated peptide synthesizers, which can efficiently carry out the coupling and deprotection steps. These machines use solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support.
Analyse Chemischer Reaktionen
Types of Reactions
L-Alanyl-O-(5-phenylpentanoyl)-L-serine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the carbonyl groups in the peptide.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nitrating agents.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation of the serine residue can yield a hydroxylated peptide, while substitution reactions on the phenyl group can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a component in biochemical assays.
Wirkmechanismus
The mechanism of action of L-Alanyl-O-(5-phenylpentanoyl)-L-serine depends on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, modulating their activity. The phenylpentanoyl group could play a role in enhancing the compound’s binding affinity or specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Alanyl-L-serine: A simpler peptide without the phenylpentanoyl group.
L-Alanyl-O-(4-phenylbutanoyl)-L-serine: A similar compound with a shorter phenylalkyl chain.
L-Alanyl-O-(6-phenylhexanoyl)-L-serine: A similar compound with a longer phenylalkyl chain.
Uniqueness
L-Alanyl-O-(5-phenylpentanoyl)-L-serine is unique due to the specific length and structure of its phenylpentanoyl group, which may confer distinct biological or chemical properties compared to other similar peptides.
Eigenschaften
CAS-Nummer |
921934-39-6 |
|---|---|
Molekularformel |
C17H24N2O5 |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(5-phenylpentanoyloxy)propanoic acid |
InChI |
InChI=1S/C17H24N2O5/c1-12(18)16(21)19-14(17(22)23)11-24-15(20)10-6-5-9-13-7-3-2-4-8-13/h2-4,7-8,12,14H,5-6,9-11,18H2,1H3,(H,19,21)(H,22,23)/t12-,14-/m0/s1 |
InChI-Schlüssel |
BJAZHPBEYPIEGX-JSGCOSHPSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](COC(=O)CCCCC1=CC=CC=C1)C(=O)O)N |
Kanonische SMILES |
CC(C(=O)NC(COC(=O)CCCCC1=CC=CC=C1)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


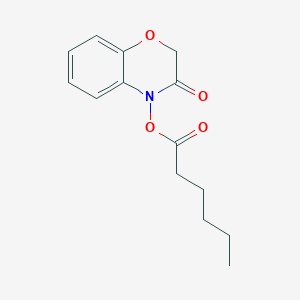
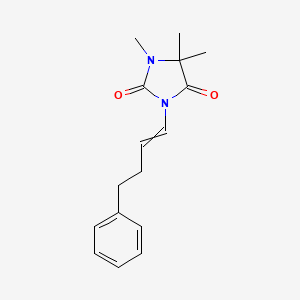
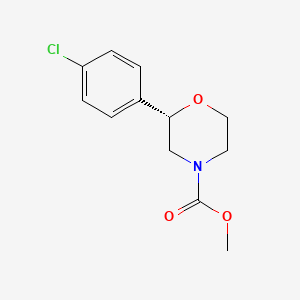
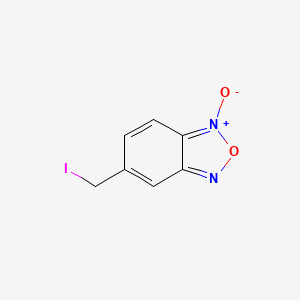
![Methanone, (4-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl-](/img/structure/B14184703.png)

![(5R)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one](/img/structure/B14184713.png)
![6-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14184718.png)

![N-Hydroxy-2-[methyl(4-phenylbutyl)sulfamoyl]acetamide](/img/structure/B14184724.png)
![3-Pyridinecarboxylic acid, 2-[[4-(methoxycarbonyl)phenyl]thio]-6-methyl-](/img/structure/B14184726.png)
![Methanone, (5-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl-](/img/structure/B14184732.png)
![4-Pentenamide, N-[(2R)-2-phenylpropyl]-](/img/structure/B14184739.png)
